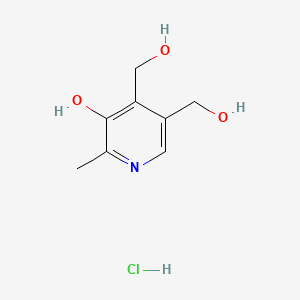
1-(3-Methoxyphenyl)piperazine dihydrochloride
Vue d'ensemble
Description
The compound "1-(3-Methoxyphenyl)piperazine dihydrochloride" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential pharmacological properties. Piperazine derivatives are known for their central nervous system activity, and they have been synthesized and evaluated for various therapeutic applications, including antidepressant and antianxiety activities , as well as their potential as central nervous system agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of novel piperazine derivatives can begin with the Claisen Schmidt condensation of 2-acetylfuran with different types of aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride to form isoxazolines, which are then subjected to Mannich’s reaction to produce the desired piperazine compounds . Another approach involves the reaction of ferulic acid with piperazine, followed by deacetylation to obtain the target piperazine derivative . These synthetic routes are confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using spectroscopic techniques such as NMR, which can provide complete assignments of the chemical structure . Crystallographic studies can also be performed to determine the precise three-dimensional arrangement of atoms within the compound, as seen in the case of novel oxadiazolyl piperazine derivatives . These studies are crucial for understanding the conformation and potential reactive sites of the molecules.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of substituents such as methoxy, hydroxy, and oxadiazolyl groups can influence the reactivity of the piperazine ring. For example, the oxadiazolyl piperazine derivatives exhibit intermolecular hydrogen bonds that contribute to their crystal packing . The reactivity of these compounds can be further explored through computational methods such as density functional theory (DFT) calculations, which help identify electrophilic and nucleophilic sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including this compound, can be characterized by a variety of spectroscopic and computational techniques. Vibrational spectroscopy (FT-IR, FT-Raman), NMR, and UV-Vis spectroscopy provide insights into the molecular vibrations, electronic properties, and chemical shifts of the compounds . Theoretical methods like DFT are used to assign vibrational frequencies and to analyze the conformational stability, charge distribution, and thermodynamic properties of the molecules . The HOMO-LUMO gap, which is indicative of the chemical reactivity and stability of the compounds, can also be determined through these studies .
Applications De Recherche Scientifique
Dopamine Uptake Inhibition
1-(3-Methoxyphenyl)piperazine dihydrochloride has been studied in the context of dopamine uptake inhibition. A notable example is the synthesis of GBR-12909, a dopamine uptake inhibitor, where this compound plays a critical role. This research highlighted the development of a process to prepare GBR-12909 in kilogram quantities with improvements in yield and environmental considerations (Ironside et al., 2002).
Optical Imaging Agent Development
The compound has been used in the development of optical imaging agents. Specifically, it has been conjugated with silver nanoparticles for targeted optical imaging, demonstrating the potential of this compound in creating sensitive and specific imaging tools (Chaturvedi et al., 2018).
Spectroscopic Studies
Spectroscopic studies have utilized this compound to understand its chemical structure and behavior. Research in this area has involved extensive NMR analysis to make complete assignments for the compound, providing valuable insights into its molecular structure (Qin et al., 2005).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
This compound has been explored in the synthesis of analogues for non-nucleoside HIV-1 reverse transcriptase inhibitors. The research aimed to develop more potent inhibitors, with modifications of the aryl moiety leading to significant improvements in potency (Romero et al., 1994).
Fluorescent Ligand Development
This compound derivatives have been synthesized for use as fluorescent ligands. These compounds have shown high affinity for 5-HT1A receptors and exhibit good fluorescence properties, making them useful in receptor visualization studies (Lacivita et al., 2009).
Kinetic Studies
Kinetic studies involving this compound have been conducted to understand its chemical reactions under various conditions. This research provides insights into the compound's stability and reactivity, which is important for its practical applications (Mollica et al., 1970).
Mécanisme D'action
Target of Action
1-(3-Methoxyphenyl)piperazine dihydrochloride is a research chemical that is used as an arylpiperazine compound It is known to be an important intermediate in the preparation of various pharmaceuticals .
Mode of Action
It is used in the treatment of depression and post-traumatic stress , suggesting it may interact with neurotransmitter systems in the brain.
Biochemical Pathways
Given its use in treating depression and post-traumatic stress , it may influence the serotonergic and/or dopaminergic pathways, which are commonly implicated in these conditions.
Result of Action
Given its use in treating depression and post-traumatic stress , it may modulate neurotransmitter levels or receptor activity in the brain.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If skin or eye irritation persists, get medical advice/attention .
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUNKQNESKRETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219975 | |
| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6968-76-9 | |
| Record name | N-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0T82QHG7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1H-Imidazo[4,5-c]pyridine](/img/structure/B1293585.png)